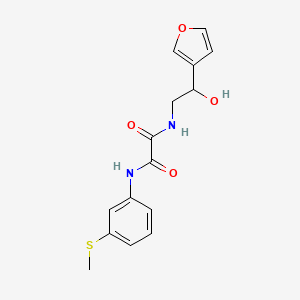

N1-(2-(呋喃-3-基)-2-羟乙基)-N2-(3-(甲硫基)苯基)草酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N1-(2-(furan-3-yl)-2-hydroxyethyl)-N2-(3-(methylthio)phenyl)oxalamide, also known as FMISO, is a radiopharmaceutical compound used in positron emission tomography (PET) imaging. FMISO is a hypoxia tracer that helps to identify regions of low oxygen levels in tissues.

科学研究应用

催化活性增强

N,N'-双(呋喃-2-基甲基)草酰胺衍生物,包括与指定化学物质相关的化合物,已显示出增强铜催化偶联反应中的催化活性。这些反应对于合成(杂)芳基胺至关重要,而(杂)芳基胺是重要的药物中间体。使用这些草酰胺衍生物有助于在低催化剂负载和温和温度下进行偶联,突出了其在生态友好和经济高效的合成工艺中的潜力 (Bhunia, Kumar, & Ma, 2017)。

新型衍生物的合成

对呋喃化合物衍生物的研究导致合成具有潜在抗抑郁和抗焦虑活性的新型化合物。这些化合物从呋喃衍生物开始通过一系列反应合成,证明了呋喃化合物作为药物化学中前体的效用 (Kumar et al., 2017)。

杂环化合物的构建模块

呋喃衍生物是杂环化合物合成的重要构建模块,包括嘧啶和哒嗪结构片段。这些化合物在开发具有生物活性的分子中具有应用,展示了呋喃衍生物在构建复杂分子结构中的多功能性 (Aniskova, Grinev, & Yegorova, 2017)。

不敏感的能量材料

基于呋喃结构的衍生物已被探索用于制造不敏感的能量材料。这些材料在更安全、更稳定的炸药中提供了潜在的应用,突出了呋喃衍生物对材料科学领域的贡献 (Yu et al., 2017)。

酶活性的抑制

呋喃-酰胺衍生物已被评估为 NQO2(NRH:醌氧化还原酶 2)的抑制剂,NQO2 是癌症化疗和疟疾治疗中备受关注的酶。这项研究强调了呋喃衍生物在开发新的治疗剂中的潜力 (Alnabulsi et al., 2018)。

作用机制

Target of action

Furan derivatives are known to interact with a variety of targets in the body, including mao inhibitors, kappa opioid receptor agonist, sigma receptor agonist, gaba receptor agonist, cox-2 inhibitor, beta blockers, μ opioid receptor agonist, muscarinic receptor agonist, α-adrenergic blockers, calcium channel blockers etc .

Mode of action

Without specific information about the compound, it’s difficult to describe its exact mode of action. Furan derivatives generally work by interacting with their target receptors and inducing a biological response .

Biochemical pathways

Furan derivatives can affect a wide range of biochemical pathways depending on their specific structure and target .

Pharmacokinetics

The presence of the ether oxygen in furan derivatives can improve pharmacokinetic characteristics of lead molecules and optimize solubility and bioavailability parameters of proposed poorly soluble lead molecules .

Result of action

Furan derivatives have been found to have a broad range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .

Action environment

The stability and activity of furan derivatives can be influenced by factors such as ph, temperature, and the presence of other substances .

属性

IUPAC Name |

N-[2-(furan-3-yl)-2-hydroxyethyl]-N'-(3-methylsulfanylphenyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O4S/c1-22-12-4-2-3-11(7-12)17-15(20)14(19)16-8-13(18)10-5-6-21-9-10/h2-7,9,13,18H,8H2,1H3,(H,16,19)(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJMDBYJRFIUHFN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC(=C1)NC(=O)C(=O)NCC(C2=COC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-((3-(3,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-8-(4-ethoxyphenyl)pyrazolo[1,5-d][1,2,4]triazinone](/img/structure/B2532302.png)

![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-3,6-dihydro-2H-pyridin-4-yl]benzoic acid](/img/structure/B2532304.png)

![5-(4-Fluorophenyl)-2-methyl-6-(2-morpholinoethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2532306.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide](/img/structure/B2532310.png)

![(Z)-methyl 2-(2-((cyclopropanecarbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2532316.png)

![4-(2-{[5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamido)benzoic acid](/img/structure/B2532318.png)

![2-(2,4-dioxo-7-phenyl-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)-N-(2-methoxybenzyl)acetamide](/img/structure/B2532322.png)